1H-Benzimidazol-4-amine
Overview
Description
1H-Benzimidazol-4-amine is a heterocyclic, aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . It has a molecular weight of 133.15 .
Synthesis Analysis
The synthesis of 1H-Benzimidazol-4-amine often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction of phthalamide (benzimidamide) with ammonia . A wide range of synthetic methods have been developed for the benzimidazole derivatives .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazol-4-amine consists of a benzene ring fused with an imidazole ring . The benzimidazole core is planar . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1H-Benzimidazol-4-amine can be prepared by the reaction of phthalamide (benzimidamide) with ammonia . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
1H-Benzimidazol-4-amine has a molecular weight of 133.15 . It is commercially available and is usually synthesized through condensation of o-phenylenediamine with formic acid .Scientific Research Applications
Coordination Chemistry and Properties
- Benzimidazole derivatives, specifically 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related compounds, are noted for their versatility in chemistry, showing significant spectroscopic, magnetic, and biological activities. Their complexation properties offer potential for electrochemical applications and the development of novel analogs with unexplored functionalities (Boča, Jameson, & Linert, 2011).
Antifungal and Antimicrobial Applications
- Benzimidazole fungicides exhibit specific inhibitory effects on microtubule assembly, acting by binding to the tubulin molecule. This mechanism underpins their application in agriculture and veterinary medicine, providing essential insights into fungal cell biology and the development of antifungal agents (Davidse, 1986).
Anticancer Potential
- Benzimidazole derivatives have been investigated for their anticancer properties, with various mechanisms of action identified, including DNA intercalation and tubulin inhibition. These compounds' structural similarities to naturally occurring purines contribute to their broad biological activities, presenting a promising avenue for novel anticancer agent development (Akhtar et al., 2019).
Pharmacological Significance
- The structural and pharmacological diversity of benzimidazole derivatives, attributed to their resemblance to active biomolecules, has been extensively reviewed. These compounds exhibit a wide range of bioactivities, including antibacterial and anticancer effects, highlighting the importance of continuous exploration in this domain (Brishty et al., 2021).
Synthetic Pathways and Structural Analysis
- Reviews of benzimidazole derivatives focusing on their synthesis, structure-activity relationships, and biological activities reveal the ongoing efforts to develop potent derivatives for various therapeutic applications. This research underscores the significance of benzimidazole scaffolds in drug discovery and the need for innovative synthetic strategies to overcome existing challenges (Salahuddin et al., 2022).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use appropriate protective equipment before use to avoid direct contact with skin and eyes .
properties
IUPAC Name |
1H-benzimidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEQFPRPAEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195821 | |
Record name | Benzimidazole, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazol-4-amine | |
CAS RN |
4331-29-7 | |
Record name | 1H-Benzimidazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4331-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazol-4-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzimidazole, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-AMINOBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I33QGV1TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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